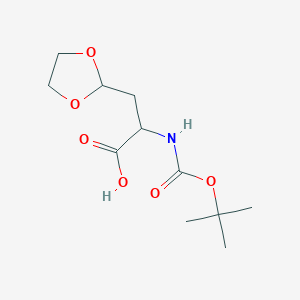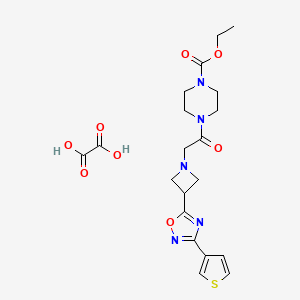
4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound known for its diverse applications in scientific research. It features a piperidine ring attached to a benzonitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, piperidine, undergoes a reaction with formaldehyde and hydrogen cyanide to form 2-(aminomethyl)piperidine.
Coupling Reaction: The intermediate is then coupled with 4-chloromethylbenzonitrile under basic conditions to yield 4-((2-(aminomethyl)piperidin-1-yl)methyl)benzonitrile.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the development of new materials.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic properties, including as a precursor for drug development.
- Studied for its role in the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of advanced polymers and resins.
Wirkmechanismus
The mechanism of action of 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride depends on its application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The piperidine ring and benzonitrile moiety can interact with various molecular targets, influencing pathways involved in signal transduction, enzyme activity, or gene expression.
Vergleich Mit ähnlichen Verbindungen
4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzamide: Similar structure but with an amide group instead of a nitrile.
4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile.
4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzoic acid: Features a carboxylic acid group in place of the nitrile.
Uniqueness: 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group allows for versatile chemical transformations, while the piperidine ring provides structural rigidity and potential for receptor binding.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications
Eigenschaften
IUPAC Name |
4-[[2-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-12-4-6-13(7-5-12)11-17-8-2-1-3-14(17)10-16;/h4-7,14H,1-3,8,10-11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMRZGLBXMRNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2477976.png)


![3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2477981.png)

![4-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]morpholine](/img/structure/B2477985.png)
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)
![N-(2,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2477987.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride](/img/structure/B2477991.png)
![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/new.no-structure.jpg)
![3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2477995.png)
